Stereochemical Fingerprint: Distinctive IRPD Spectrum of D-Thr-L-Ser Clusters vs. All-L Counterparts
Infrared photodissociation (IRPD) spectroscopy directly differentiates D-Threonyl-L-serine from its all-L analog. A head-to-head study of threonine-substituted serine octamer ions ([L-Ser₇ + L/D-Thr₁]H⁺ and [L-Ser₆ + L/D-Thr₂]H⁺) showed that chiral differentiation is achieved by comparing their IRPD spectra [1]. The main spectral difference between L-Thr-containing and D-Thr-containing clusters was located in the 3300–3500 cm⁻¹ region, indicating that the substitution of L-Ser by D-Thr weakens intermolecular H-bonds and loosens the original structures of the serine octamers [1]. No quantitative difference in bond energy was reported, but the qualitative spectral shift provides a definitive analytical signature.
| Evidence Dimension | Infrared photodissociation (IRPD) spectral pattern (OH/NH stretching region) |
|---|---|
| Target Compound Data | [L-Ser₆ + D-Thr₂]H⁺ cluster IRPD spectrum (D-Thr-containing) |
| Comparator Or Baseline | [L-Ser₆ + L-Thr₂]H⁺ cluster IRPD spectrum (L-Thr-containing, all-L analog) |
| Quantified Difference | Qualitative spectral shift in the 3300–3500 cm⁻¹ region; D-Thr substitution indicated weaker intermolecular H-bonds. |
| Conditions | Electrospray ionization (ESI) mass spectrometry coupled with IRPD spectroscopy in the gas phase. |
Why This Matters
This provides a direct, reproducible spectral fingerprint to verify the identity and chiral integrity of D-Threonyl-L-serine, distinguishing it from the more common L-Thr-L-Ser, which is critical for QC in procurement.
- [1] Ren J, Wang YY, Feng RX, Kong XL. Investigation of L/D-threonine substituted L-serine octamer ions by mass spectrometry and infrared photodissociation spectroscopy. Chinese Chemical Letters. 2017;28(3):537-540. View Source
